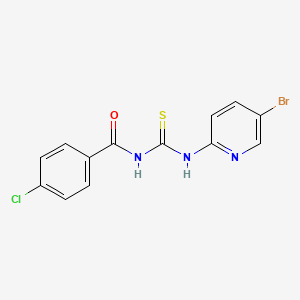
3-(5-Bromopyridin-2-YL)-1-(4-chlorobenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromopyridin-2-YL)-1-(4-chlorobenzoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a bromopyridine moiety and a chlorobenzoyl group attached to a thiourea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-YL)-1-(4-chlorobenzoyl)thiourea typically involves the reaction of 5-bromopyridine-2-amine with 4-chlorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effectiveness and efficiency in large-scale production.
化学反应分析
Types of Reactions
3-(5-Bromopyridin-2-YL)-1-(4-chlorobenzoyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
科学研究应用
3-(5-Bromopyridin-2-YL)-1-(4-chlorobenzoyl)thiourea has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 3-(5-Bromopyridin-2-YL)-1-(4-chlorobenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 3-(5-Bromopyridin-2-YL)-1-(4-fluorobenzoyl)thiourea
- 3-(5-Bromopyridin-2-YL)-1-(4-methylbenzoyl)thiourea
- 3-(5-Bromopyridin-2-YL)-1-(4-nitrobenzoyl)thiourea
Uniqueness
3-(5-Bromopyridin-2-YL)-1-(4-chlorobenzoyl)thiourea is unique due to the presence of both bromopyridine and chlorobenzoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-9-3-6-11(16-7-9)17-13(20)18-12(19)8-1-4-10(15)5-2-8/h1-7H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNIXGDCZEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-1,3-benzodioxol-5-yl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5992648.png)
![4-methoxy-2-[2-(8-methoxy-2-quinolinyl)vinyl]-6-nitrophenol](/img/structure/B5992655.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5992671.png)
![2-[(3-Methoxybenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B5992676.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5992687.png)
![(2E)-N-{[7-(5-acetyl-2-fluorophenyl)-5-methyl-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(2-pyridinyl)acrylamide](/img/structure/B5992693.png)
![2-[(2-hydroxyphenyl)amino]-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B5992696.png)
![2-amino-8-cyclopropylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5992699.png)
![N~3~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5992702.png)
![2-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B5992714.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5992719.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5992721.png)

![N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B5992732.png)
